molecular formula C14H22N2O2 B13235939 Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13235939
M. Wt: 250.34 g/mol
InChI Key: WCTKGLLJXRQRKH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an ethyl ester group and a 2-methylpropyl substituent. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification steps . The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substituents and the resulting chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antimicrobial activity set it apart from other similar compounds .

Biological Activity

Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 153117-08-9) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fused imidazole and pyridine ring system with an ethyl ester functional group. The molecular formula is C13H20N2O2C_{13}H_{20}N_2O_2 with a molecular weight of 236.31 g/mol. The presence of the 2-methylpropyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Antimycobacterial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit selective antimycobacterial activity against Mycobacterium tuberculosis. This compound has been identified as a potential lead compound for developing new antimycobacterial agents. A study highlighted that derivatives of imidazo[1,2-a]pyridine showed significant inhibition of M. tuberculosis without affecting Gram-positive or Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors involved in cellular processes. It has been suggested that the compound may inhibit enzymes critical for the survival of M. tuberculosis, thus demonstrating its potential as an effective antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the imidazo[1,2-a]pyridine core influence biological activity. For instance:

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC₁₃H₂₀N₂O₂AntimycobacterialSelective against M. tuberculosis
Methyl 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamideC₁₃H₁₉F₃N₂OAnticancerTargets PD-1/PD-L1 pathway
Propan-2-yl 5H-imidazo[1,2-a]pyridine-3-carboxylateC₁₂H₁₈N₂O₂AntimicrobialBroader spectrum activity

These findings illustrate that even minor changes in substituents can significantly affect the compound's efficacy and selectivity for various biological targets.

Clinical Implications

The clinical implications of this compound are promising. Its selective action against M. tuberculosis positions it as a candidate for further development into a therapeutic agent for treating tuberculosis. Ongoing studies are focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential side effects .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

ethyl 2-(2-methylpropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C14H22N2O2/c1-4-18-14(17)13-11(9-10(2)3)15-12-7-5-6-8-16(12)13/h10H,4-9H2,1-3H3

InChI Key

WCTKGLLJXRQRKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCCC2)CC(C)C

Origin of Product

United States

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